Iodoacetamide-PEG5-NH2

Description

Contextualizing Polyethylene (B3416737) Glycol (PEG) in Bioconjugation and Chemical Probe Design

Polyethylene glycol (PEG) is a synthetic, water-soluble, and biocompatible polymer made of repeating ethylene (B1197577) glycol units. sigmaaldrich.comthermofisher.com These characteristics make it exceptionally useful in biomedical and chemical biology applications. mdpi.com The process of covalently attaching PEG chains to molecules, such as proteins, peptides, or small-molecule drugs, is known as PEGylation. sigmaaldrich.comnih.gov

PEGylation is a widely established technique for several key reasons:

Improved Solubility : PEG is hydrophilic, so its conjugation to hydrophobic molecules significantly increases their solubility in aqueous environments. thermofisher.comaxispharm.com

Enhanced Stability : The PEG chain can act as a protective shield, protecting the conjugated molecule from enzymatic degradation. axispharm.com

Reduced Immunogenicity : It can mask antigenic sites on a molecule, reducing the likelihood of an immune response. nih.govaxispharm.com

Improved Pharmacokinetics : By increasing the hydrodynamic size of a molecule, PEGylation can reduce its clearance by the kidneys, thus prolonging its circulation time in the body. nih.govvulcanchem.com

In the context of chemical tools like Iodoacetamide-PEG5-NH2, the PEG component acts as a flexible spacer arm. thermofisher.comaxispharm.com This spacer connects the two reactive ends of the molecule, providing distance and flexibility that can be crucial for enabling the linked molecules to interact effectively with their respective biological targets. thermofisher.com The length of the PEG chain can be precisely controlled, with discrete PEG (dPEG®) reagents having a single, specific molecular weight rather than a broad distribution. sigmaaldrich.com This precision is vital in designing chemical probes and linkers where the distance between conjugated partners is a critical parameter.

| Property | Description | Application in Bioconjugation |

|---|---|---|

| Hydrophilicity | High solubility in water and aqueous buffers. thermofisher.com | Increases the solubility of conjugated proteins, peptides, and small molecules. axispharm.com |

| Biocompatibility | Non-toxic and generally does not elicit an immune response. sigmaaldrich.comthermofisher.com | Allows for in vivo applications with minimal adverse effects. nih.gov |

| Flexibility | The polymer chain is highly mobile and lacks a fixed structure. thermofisher.com | Acts as a flexible linker, preventing steric hindrance between conjugated molecules. thermofisher.com |

| Size | Available in a wide range of molecular weights. sigmaaldrich.com | Used to increase the hydrodynamic radius of molecules, prolonging circulation half-life. vulcanchem.com |

Overview of Iodoacetamide (B48618) Chemistry in Protein Modification

Iodoacetamide is a well-established alkylating agent used extensively in biochemistry and proteomics for the chemical modification of proteins. chemimpex.comwikipedia.org Its primary function is to form stable, covalent bonds with specific amino acid residues. creative-proteomics.com

The most common target for iodoacetamide is the thiol (-SH) group of cysteine residues. wikipedia.orgcreative-proteomics.com This reaction, known as carbamidomethylation, is a nucleophilic substitution where the sulfur atom of the cysteine thiol attacks the carbon atom bearing the iodine, displacing the iodide ion. creative-proteomics.com This forms a stable thioether bond, effectively and irreversibly capping the cysteine residue. creative-proteomics.comacs.org

This specific modification is crucial for several research applications:

Preventing Disulfide Bonds : In protein analysis, particularly for mass spectrometry-based proteomics, proteins are often treated with a reducing agent to break disulfide bonds between cysteine residues. Subsequent alkylation with iodoacetamide prevents these bonds from reforming, which simplifies analysis and ensures accurate protein identification. creative-proteomics.comacs.org

Enzyme Inhibition : Iodoacetamide acts as an irreversible inhibitor for enzymes that have a cysteine residue in their active site, such as cysteine peptidases and deubiquitinases (DUBs). wikipedia.orgchemicalbook.com This makes it a useful tool for studying enzyme mechanisms.

Protein Labeling : When incorporated into a larger molecule, the iodoacetamide group serves as a reactive handle to specifically attach probes, such as fluorescent dyes or affinity tags, to cysteine residues on a target protein. medchemexpress.comchemimpex.com

While highly selective for cysteines at neutral to slightly alkaline pH (7.0-8.5), iodoacetamide can react with other amino acid residues like histidine, lysine (B10760008), methionine, aspartate, and glutamate (B1630785) under non-ideal conditions, such as with excess reagent. chemicalbook.com

| Amino Acid | Functional Group | Reactivity | Notes |

|---|---|---|---|

| Cysteine | Thiol (-SH) | High | Forms a stable thioether bond; the primary target for modification. wikipedia.orgcreative-proteomics.com |

| Histidine | Imidazole | Low | Can be alkylated, especially with excess reagent. chemicalbook.com |

| Lysine | Amine (-NH2) | Low | Can be alkylated by excess reagent. creative-proteomics.com |

| Methionine | Thioether | Low | Can be alkylated by excess reagent. acs.org |

Dual Functionality of this compound as a Heterobifunctional Chemical Tool

The power of this compound lies in its identity as a heterobifunctional crosslinker. scbt.comchemscene.com These are reagents that possess two different reactive groups at the ends of a spacer arm. thermofisher.comsigmaaldrich.com This contrasts with homobifunctional crosslinkers, which have two identical reactive groups. sigmaaldrich.com The presence of two distinct reactive ends allows for controlled, sequential reactions, minimizing the formation of unwanted polymers or self-conjugation. chemscene.comthermofisher.com

In this compound, the two functional ends are:

The Iodoacetamide Group : This end reacts specifically with thiol groups, making it ideal for targeting cysteine residues on a protein or peptide. vulcanchem.com

The Primary Amine (-NH2) Group : This is a nucleophilic group that can be reacted with a variety of electrophilic functional groups, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. sigmaaldrich.com

This dual reactivity makes this compound a versatile chemical tool for linking a protein (via a cysteine residue) to another molecule that has been functionalized with an amine-reactive group. The PEG5 spacer provides the necessary length and flexibility to ensure that the two linked entities can function correctly. vulcanchem.com A prime example of its use is in the synthesis of PROTACs, where the iodoacetamide end might be used to covalently bind to a target protein, while the amine end is used to attach a ligand that recruits the cellular machinery for protein degradation. hodoodo.commedchemexpress.com This strategic connection of two different molecules is fundamental to many advanced applications in chemical biology, drug delivery, and diagnostics. scbt.comsigmaaldrich.com

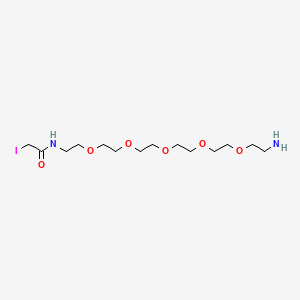

Structure

2D Structure

Properties

Molecular Formula |

C14H29IN2O6 |

|---|---|

Molecular Weight |

448.29 g/mol |

IUPAC Name |

N-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-2-iodoacetamide |

InChI |

InChI=1S/C14H29IN2O6/c15-13-14(18)17-2-4-20-6-8-22-10-12-23-11-9-21-7-5-19-3-1-16/h1-13,16H2,(H,17,18) |

InChI Key |

JZHKKPBRCHOTMC-UHFFFAOYSA-N |

Canonical SMILES |

C(COCCOCCOCCOCCOCCNC(=O)CI)N |

Origin of Product |

United States |

Chemical Synthesis and Methodological Considerations for Iodoacetamide Peg5 Nh2 Based Probes

Advanced Synthetic Routes for Iodoacetamide-PEG-Amine Conjugates

The synthesis of Iodoacetamide-PEG5-NH2 is a multi-step process that involves the careful preparation and functionalization of a polyethylene (B3416737) glycol (PEG) backbone. This process creates a heterobifunctional linker with distinct reactive groups at each end: an iodoacetamide (B48618) group for thiol-reactive coupling and a primary amine for further conjugation.

Strategies for Polyethylene Glycol (PEG) Backbone Preparation and Functionalization

The foundation of the linker is the polyethylene glycol (PEG) chain. The synthesis of heterobifunctional PEG linkers typically begins with a symmetrical PEG diol (HO-PEG-OH). mdpi.com To achieve heterobifunctionality, one of the terminal hydroxyl groups must be selectively modified while the other remains available for a different functionalization. mdpi.comresearchgate.net

A common strategy involves the monoprotection of one hydroxyl group, followed by the activation of the unprotected hydroxyl. mdpi.com Alternatively, statistical monofunctionalization can be employed, where a limiting amount of an activating reagent is used, leading to a mixture of mono-activated, di-activated, and unreacted PEG, which then requires purification. mdpi.comresearchgate.net

Activation of the hydroxyl group is crucial for subsequent reactions. This is often achieved by converting the hydroxyl into a better leaving group, such as a tosylate or mesylate, by reacting the PEG with tosyl chloride or mesyl chloride, respectively. mdpi.com This activation allows for nucleophilic substitution to introduce the desired functional groups. mdpi.com

Integration of Iodoacetamide Moiety

The iodoacetamide group is responsible for the thiol-reactivity of the linker. europeanpharmaceuticalreview.com The introduction of this moiety typically occurs after the PEG backbone has been functionalized with a primary amine. The synthesis involves the reaction of an amine-terminated PEG with iodoacetic anhydride (B1165640) or an activated iodoacetic acid derivative. acs.orgcreativepegworks.com This reaction is usually performed in the presence of a mild base to neutralize the acid byproduct. acs.org It is important to carry out this step in the dark to prevent the formation of free iodine, which could lead to unwanted side reactions with amino acid residues like tyrosine, histidine, and tryptophan. thermofisher.com

Introduction of Terminal Primary Amine (-NH2)

To create the other reactive end of the linker, a terminal primary amine is introduced. There are several methods to achieve this. One common approach involves the reaction of an activated PEG (e.g., PEG-tosylate or PEG-mesylate) with sodium azide (B81097) to form a PEG-azide intermediate. mdpi.commdpi.com The azide group is then reduced to a primary amine using a reducing agent such as triphenylphosphine (B44618) in the Staudinger reaction or by catalytic hydrogenation. mdpi.com This method is often favored due to its high yield and purity. mdpi.com Another method is the direct nucleophilic substitution of a mesylate-terminated PEG with ammonia. mdpi.comresearchgate.net Alternatively, a protected amine, such as a Boc-protected amine, can be introduced, followed by a deprotection step to reveal the primary amine. mdpi.com

Reaction Kinetics and Selectivity in Bioconjugation with this compound

The utility of this compound as a bioconjugation reagent is defined by the kinetics and selectivity of its reaction with target biomolecules.

Thiol-Alkylation Reaction Mechanisms with the Iodoacetamide Moiety

The primary reaction mechanism of the iodoacetamide group is thiol-alkylation, which forms a stable thioether bond with sulfhydryl groups (–SH), most notably found on cysteine residues in proteins. europeanpharmaceuticalreview.comthermofisher.com

The reaction between the iodoacetamide moiety and a sulfhydryl group proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. nih.govmblwhoilibrary.orgpearson.comlibretexts.org In this reaction, the deprotonated sulfhydryl group, the thiolate anion (RS-), acts as the nucleophile. mblwhoilibrary.orgnih.gov The thiolate attacks the carbon atom adjacent to the iodine in the iodoacetamide group, leading to the displacement of the iodide ion as the leaving group and the formation of a stable thioether linkage. thermofisher.compearson.com

The rate of this reaction is highly dependent on pH. nih.gov Since the thiolate anion is the reactive species, the reaction is more efficient at a pH above the pKa of the sulfhydryl group (typically around 8.5 for a free cysteine, but can vary significantly within a protein). nih.govsigmaaldrich.com Therefore, these reactions are often carried out at a slightly alkaline pH of 7.5 to 8.5 to ensure a sufficient concentration of the nucleophilic thiolate. thermofisher.comsigmaaldrich.com

While iodoacetamide is highly reactive towards thiols, it can exhibit off-target reactivity, especially if used in large excess or at a non-optimal pH. thermofisher.comresearchgate.net Other nucleophilic amino acid residues can also be alkylated, including lysine (B10760008), histidine, methionine, aspartate, and glutamate (B1630785). researchgate.netroyalsocietypublishing.org The selectivity for cysteine residues can be enhanced by using the iodoacetamide reagent in limited quantities and maintaining a pH around 8.0-8.5. thermofisher.comresearchgate.net At a more neutral pH (6.5-7.5), the reaction with thiols is still favored, though it may proceed more slowly. royalsocietypublishing.org

| Factor | Effect on Thiol Alkylation | Conditions Favoring Thiol Selectivity | Potential Side Reactions |

|---|---|---|---|

| pH | Reaction rate increases with pH as the concentration of the nucleophilic thiolate anion increases. nih.govnih.gov | Slightly alkaline pH (7.5-8.5) provides a good balance of reactivity and selectivity. thermofisher.comsigmaaldrich.com | At pH > 8.5, reactivity with other nucleophiles like lysine increases. researchgate.net At acidic pH, reaction with methionine can occur. sigmaaldrich.com |

| Reagent Concentration | Higher concentration can increase the reaction rate. | Using a slight excess of iodoacetamide over sulfhydryl groups maximizes thiol modification while minimizing off-target reactions. thermofisher.com | A large excess of iodoacetamide can lead to the modification of other amino acids such as lysine, histidine, and methionine. thermofisher.comresearchgate.net |

| Reaction Time | Alkylation of thiols can be rapid, but complete reaction may take several hours depending on the protein and conditions. researchgate.net | Sufficient time should be allowed for the primary reaction to complete. | Prolonged incubation, especially with excess reagent, increases the likelihood of side reactions. thermofisher.com |

| Light Exposure | Not directly affecting the SN2 reaction. | Performing the reaction in the dark is recommended. thermofisher.com | Light can cause the generation of free iodine, which can react with tyrosine, histidine, and tryptophan residues. thermofisher.com |

pH Dependence and Optimization for Thiol Reactivity

The reaction of the iodoacetamide group with thiols, such as the side chain of cysteine residues in proteins, is a nucleophilic substitution (SN2) reaction. nih.gov The reactivity of this process is highly dependent on the pH of the reaction medium. The thiol group must be in its deprotonated, thiolate anion form to act as an effective nucleophile. sigmaaldrich.com The pKa of a typical cysteine thiol group is approximately 8.5 to 9.0. sigmaaldrich.com Therefore, the reaction rate increases with pH.

However, at a very high pH, the hydrolysis of the iodoacetamide group also accelerates, which can lead to reduced conjugation efficiency. lumiprobe.com Furthermore, at alkaline pH, iodoacetamide can lose its specificity for thiols and may react with other nucleophilic amino acid side chains, such as those of lysine and histidine. thermofisher.comuky.edu Therefore, a careful balance must be struck to achieve optimal reactivity and selectivity.

For specific and efficient labeling of cysteine thiols, a slightly alkaline pH range of 7.5 to 8.5 is generally recommended. researchgate.netatto-tec.com Some studies suggest an optimal pH of 8.0-8.5 for the modification of thiols with iodoacetamide. atto-tec.com In certain applications, a lower pH of around 7.2 has been used. nih.gov It is important to perform the reaction in the dark, as iodoacetamide is light-sensitive. thermofisher.comnih.gov

| Factor | Recommended Condition | Rationale |

| pH | 7.5 - 8.5 | Balances thiol deprotonation for reactivity with minimizing hydrolysis and side reactions. researchgate.netatto-tec.com |

| Temperature | Room Temperature or 37°C | Reaction proceeds efficiently at these temperatures. nih.gov |

| Light | In the dark | Iodoacetamide is photolabile. thermofisher.comnih.gov |

| Buffer | Phosphate, Borate, or HEPES | Avoid buffers containing primary amines (e.g., Tris) which can compete with the reaction. researchgate.netthermofisher.com |

Amine-Reactive Coupling Mechanisms with the PEG5-NH2 Moiety

The primary amine (-NH2) of the PEG5-NH2 moiety offers a versatile handle for a variety of conjugation strategies. This allows for the attachment of a wide range of molecules, including fluorescent dyes, biotin (B1667282), and other proteins.

The primary amine of this compound readily reacts with carboxylic acids and their activated esters to form stable amide bonds. biochempeg.comlaysanbio.com

With Carboxylic Acids: The direct reaction between an amine and a carboxylic acid to form an amide bond typically requires a coupling agent to activate the carboxylic acid. polysciences.compolysciences.combiochempeg.com Common carbodiimides used for this purpose include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-Dicyclohexylcarbodiimide (DCC). biochempeg.comcreativepegworks.com The reaction proceeds by the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the amine.

With Activated Esters: A more common and often more efficient method involves the use of activated esters, particularly N-hydroxysuccinimide (NHS) esters. thermofisher.comcreative-proteomics.comthermofisher.com The amine group acts as a nucleophile, attacking the carbonyl carbon of the NHS ester and displacing the NHS leaving group to form a stable amide linkage. thermofisher.comcreative-proteomics.com This reaction is typically carried out in a slightly alkaline pH range (7.2-9.0). thermofisher.comcreativepegworks.comchromatographyonline.com

| Reagent | Reactive Group | Resulting Bond | Key Considerations |

| Carboxylic Acid + EDC/DCC | -COOH | Amide | Requires activating agent. |

| NHS Ester | -CO-NHS | Amide | Efficient reaction at pH 7.2-9.0. thermofisher.comcreativepegworks.comchromatographyonline.com |

The primary amine of the PEG5-NH2 moiety can also react with carbonyl compounds, specifically ketones and aldehydes, through a process called reductive amination. biochempeg.comnih.govlaysanbio.com This two-step reaction first involves the formation of an unstable imine (Schiff base) intermediate. creativepegworks.com This intermediate is then reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH3CN), to form a stable secondary amine linkage. creativepegworks.comnih.gov

For reductive amination, the pH must be carefully controlled to facilitate both the formation of the imine and the subsequent reduction. The optimal pH for imine formation is typically slightly acidic to neutral, as this allows for sufficient concentration of the unprotonated amine to initiate the reaction, while also providing enough acid to catalyze the dehydration step.

Reactivity with Carbonyls (Ketones and Aldehydes)

Analytical Methodologies for Characterization of this compound Conjugates in Research

The characterization of the resulting bioconjugates is a critical step to confirm successful conjugation, determine the degree of labeling, and assess the purity of the final product. A combination of analytical techniques is often employed.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating the conjugate from unreacted starting materials and byproducts. nih.govnih.gov Several modes of HPLC can be utilized:

Size-Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius. lcms.cz It is useful for separating the larger protein conjugate from the smaller, unreacted this compound linker and other low molecular weight reagents. lcms.czquality-assistance.com

Reversed-Phase HPLC (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. nih.govlcms.cz The addition of the PEG linker will alter the hydrophobicity of the protein, allowing for separation of the conjugate from the unmodified protein. nih.govlcms.cz This method can also be used to determine the drug-to-antibody ratio in antibody-drug conjugates. nih.gov

Mass Spectrometry (MS) is an indispensable tool for confirming the identity and determining the precise molecular weight of the conjugate. nih.govquality-assistance.comnih.gov By comparing the mass of the conjugate to the mass of the starting protein, the number of attached linkers can be determined. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques used for protein analysis. quality-assistance.comresearchgate.net

UV-Vis Spectroscopy can be used to quantify the concentration of the protein and, if the attached molecule has a unique chromophore, to determine the degree of labeling. researchgate.net

Capillary Electrophoresis (CE) is another high-resolution separation technique that can be used to analyze the purity of the conjugate and separate species with different levels of modification. nih.gov

| Analytical Technique | Information Obtained |

| Size-Exclusion Chromatography (SEC) | Separation based on size; removal of unreacted linker. lcms.czquality-assistance.com |

| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity; determination of conjugation. nih.govnih.govlcms.cz |

| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity under non-denaturing conditions. chromatographyonline.com |

| Ion-Exchange Chromatography (IEX) | Separation based on charge. lcms.cz |

| Mass Spectrometry (MS) | Precise molecular weight; confirmation of conjugation and degree of labeling. nih.govquality-assistance.comnih.gov |

| UV-Vis Spectroscopy | Protein concentration; degree of labeling (if applicable). researchgate.net |

| Capillary Electrophoresis (CE) | High-resolution separation; purity analysis. nih.gov |

Applications in Targeted Protein Degradation: Proteolysis Targeting Chimeras Protacs

Iodoacetamide-PEG5-NH2 as a Bifunctional PROTAC Linker Scaffold

PROTACs are heterobifunctional molecules that consist of two distinct ligands connected by a chemical linker. nih.gov One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. precisepeg.com This proximity induces the ubiquitination of the POI, marking it for degradation by the cell's proteasome. acs.org The linker is a critical component that influences the efficacy, selectivity, and physicochemical properties of the PROTAC. axispharm.combroadpharm.com

This compound serves as a key building block in the construction of these PROTACs. It is a PEG-based linker, a class of linkers that are the most common motifs in PROTAC structures. biochempeg.com The iodoacetamide (B48618) group provides a reactive handle for covalent conjugation to the POI, often targeting cysteine residues. The terminal amine (NH2) group, on the other hand, allows for the attachment of an E3 ligase ligand. This bifunctional nature makes it a valuable scaffold for creating diverse PROTAC molecules. medkoo.commedchemexpress.com

Rational Design of Linker Length and Flexibility in PROTAC Architectures

The length and flexibility of the linker are paramount in PROTAC design as they dictate the spatial orientation between the POI and the E3 ligase, which is crucial for the formation of a stable and productive ternary complex. rsc.orgnih.gov The polyethylene (B3416737) glycol (PEG) portion of this compound, consisting of five repeating ethylene (B1197577) glycol units, imparts flexibility and hydrophilicity to the linker. precisepeg.comaxispharm.com This flexibility allows the PROTAC to adopt various conformations, facilitating the optimal positioning of the two proteins for ubiquitination. researchgate.net

The length of the PEG chain is also a key determinant of PROTAC activity. Systematic variation of PEG linker length has been shown to significantly impact degradation efficiency. biochempeg.com For instance, studies have demonstrated that while shorter or longer linkers can be effective, an optimal linker length often exists for a specific target and E3 ligase pair. nih.govbroadpharm.com The use of defined-length PEG linkers like the five-unit chain in this compound enables a more controlled and systematic exploration of this critical parameter during PROTAC optimization. jenkemusa.com The hydrophilicity conferred by the PEG chain can also improve the solubility and cell permeability of the resulting PROTAC, which are important pharmacokinetic properties. axispharm.comjenkemusa.com

Bridging E3 Ubiquitin Ligases and Target Proteins in Ternary Complexes

The primary function of the this compound linker in a PROTAC is to physically bridge the E3 ubiquitin ligase and the target protein, thereby inducing the formation of a ternary complex. axispharm.com The stability and geometry of this complex are critical for efficient protein degradation. enamine.net The iodoacetamide moiety covalently binds to a cysteine residue on the target protein, while the amine end is conjugated to a ligand that recruits an E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). vulcanchem.comrsc.org

| PROTAC Component | Function | Key Features of this compound Contribution |

|---|---|---|

| Target-binding Ligand (via Iodoacetamide) | Binds to the Protein of Interest (POI). | Forms a stable, covalent bond with cysteine residues on the POI. |

| Linker (PEG5) | Connects the two ligands and influences ternary complex formation. | Provides optimal length and flexibility for productive protein-protein interactions. Enhances solubility and cell permeability. |

| E3 Ligase Ligand (via NH2) | Recruits an E3 ubiquitin ligase. | Allows for versatile attachment of various E3 ligase ligands. |

Mechanistic Investigations of PROTAC-Mediated Protein Degradation Utilizing this compound

The use of well-defined linkers like this compound is instrumental in dissecting the intricate mechanisms of PROTAC-mediated protein degradation. By providing a consistent linker framework, researchers can systematically investigate the key steps of the process, from ternary complex formation to the final degradation of the target protein.

Ternary Complex Formation Dynamics and Stability

The formation of a stable ternary complex is a prerequisite for efficient protein degradation. elifesciences.org The dynamics and stability of this complex are influenced by the linker's properties. The flexibility of the PEG5 linker in this compound allows for a degree of conformational sampling, which can be crucial for identifying the most favorable binding orientation between the E3 ligase and the target protein. researchgate.netbiorxiv.org

Computational modeling and biophysical techniques are often employed to study these dynamics. Molecular dynamics simulations can reveal the conformational ensembles adopted by the PROTAC and the ternary complex, providing insights into the role of linker flexibility. researchgate.net The stability of the ternary complex can be quantified by measuring the cooperativity of binding, which is the extent to which the binding of one protein to the PROTAC influences the binding of the other. The linker's length and chemical composition play a significant role in determining this cooperativity. nih.gov

Polyubiquitination and Proteasomal Recruitment Pathways

Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. acs.orgnih.gov This process, known as polyubiquitination, marks the protein for recognition and degradation by the 26S proteasome. researchgate.netbiorxiv.org The linker's role in this step is to position the target protein in such a way that its surface lysines are accessible to the E2-ubiquitin conjugate.

The length and flexibility of the this compound linker are critical for achieving the correct geometry for efficient ubiquitination. elifesciences.org If the linker is too short or too rigid, it may not allow the necessary proximity and orientation between the E3 ligase's catalytic domain and the target's lysine residues. Conversely, an overly long or flexible linker might lead to non-productive binding modes. rsc.org Following polyubiquitination, the tagged protein is recognized by the proteasome for degradation, and the PROTAC is released to engage in another catalytic cycle. acs.org

Advanced Bioconjugation Strategies and Chemical Biology Probes

Functionalization of Biomolecules and Nanoparticles for Research Applications

The ability to attach biomolecules and nanoparticles to various surfaces or to each other is fundamental to many modern research techniques. Iodoacetamide-PEG5-NH2 serves as a versatile tool in these applications.

Immobilizing proteins and peptides onto solid supports is a critical step in the development of various assays, such as ELISAs and protein microarrays, as well as in the creation of advanced biomaterials. thermofisher.comthermofisher.com this compound facilitates the covalent attachment of cysteine-containing proteins or peptides to surfaces that have been functionalized with amine-reactive groups.

The process typically involves a two-step approach. First, the solid support (e.g., a glass slide, a microplate, or a bead) is coated with a substance that presents amine-reactive functionalities, such as NHS esters. thermofisher.com The cysteine-containing protein is then reacted with this compound in solution. Finally, the protein-PEG-NH2 conjugate is introduced to the activated surface, where the terminal amine of the PEG linker reacts with the NHS esters on the support, forming a stable amide bond. thermofisher.com

The PEG spacer in this context is highly beneficial. It extends the immobilized protein away from the surface, reducing steric hindrance and improving its accessibility to binding partners in solution. researchgate.net This can significantly enhance the sensitivity and performance of the resulting assay or the functionality of the biomaterial.

Nanoparticles are increasingly utilized in biomedical research for applications such as drug delivery, imaging, and diagnostics. frontiersin.orgnih.gov The surface properties of nanoparticles are critical for their biocompatibility and cellular uptake. frontiersin.orgnih.gov Functionalizing the surface of nanoparticles with biomolecules can enhance their targeting capabilities and reduce non-specific interactions.

This compound can be used to attach cysteine-containing peptides or proteins to nanoparticles. For instance, nanoparticles with amine-functionalized surfaces can be reacted with the terminal amine of this compound, which has been previously conjugated to a targeting protein or peptide via its iodoacetamide (B48618) group. researchgate.netjeeng.net The PEG linker in this application not only facilitates the conjugation reaction but also imparts "stealth" properties to the nanoparticles, reducing their uptake by the reticuloendothelial system and prolonging their circulation time in vivo. researchgate.net

| Application | Description | Role of this compound | Key Benefits | References |

|---|---|---|---|---|

| Protein Microarrays | Immobilization of proteins on a solid support for high-throughput screening of protein interactions. | Covalent attachment of cysteine-containing proteins to amine-reactive surfaces. | Oriented immobilization, reduced steric hindrance. | thermofisher.comthermofisher.com |

| Targeted Drug Delivery | Functionalization of nanoparticles with targeting ligands to enhance delivery to specific cells or tissues. | Conjugation of targeting peptides or antibodies to the nanoparticle surface. | Improved targeting specificity, enhanced biocompatibility. | frontiersin.orgnih.gov |

| Biomaterials | Creation of materials with specific biological functionalities for tissue engineering and other applications. | Incorporation of bioactive proteins or peptides into a material scaffold. | Controlled presentation of biological signals. | thermofisher.com |

Protein and Peptide Immobilization on Solid Supports for Assay Development and Materials Science

Development of Fluorescent and Affinity Probes Utilizing this compound

The development of highly specific probes is essential for elucidating complex biological processes. eddc.sguit.nochemicalprobes.org this compound provides a versatile platform for creating both fluorescent and affinity probes.

By reacting the terminal amine of this compound with an NHS-activated fluorescent dye, a thiol-reactive fluorescent probe can be synthesized. medchemexpress.com This probe can then be used to specifically label cysteine residues in proteins, allowing for their visualization and tracking within cells or in vitro. imrpress.com The PEG spacer can help to minimize quenching of the fluorophore and maintain its brightness.

Similarly, affinity probes can be constructed by conjugating a molecule with high affinity for a specific target (e.g., biotin) to the amine terminus of this compound. The resulting probe can then be used to selectively label and capture the target protein from a complex mixture, a technique often employed in proteomics for target identification and validation. medchemexpress.com The use of this compound in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) is another important application, where it serves as a linker to connect a target-binding ligand to an E3 ligase-recruiting moiety. vulcanchem.commedchemexpress.commedchemexpress.com

Design and Synthesis of this compound-Based Fluorescent Labels

The strategic design of this compound incorporates a reactive iodoacetamide group, a flexible polyethylene (B3416737) glycol (PEG) linker, and a terminal primary amine (NH2). The iodoacetamide moiety provides specific reactivity towards sulfhydryl groups, primarily found in cysteine residues of proteins. interchim.frethernet.edu.et The PEG5 linker, consisting of five ethylene (B1197577) glycol units, imparts hydrophilicity and creates a defined spacer arm, which is crucial for mitigating steric hindrance and maintaining the biological activity of the labeled molecule. unige.chresearchgate.net The terminal amine group serves as a versatile handle for the conjugation of various functional molecules, including fluorescent dyes. thermofisher.comthermofisher.cn

The synthesis of fluorescent labels based on this compound typically involves the reaction of the terminal amine with an N-hydroxysuccinimide (NHS) ester-activated fluorophore. thermofisher.comthermofisher.cn This reaction forms a stable amide bond. A variety of fluorescent dyes with different spectral properties can be attached, allowing for multiplexed detection and imaging applications. For instance, dyes like ATTO 390 can be conjugated to create probes with specific excitation and emission maxima (e.g., 390/476 nm for ATTO 390 iodoacetamide). medchemexpress.com

Integration into Activity-Based Protein Profiling (ABPP) Techniques

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that utilizes reactive chemical probes to assess the functional state of enzymes within complex biological systems. nih.govchemrxiv.org Iodoacetamide-based probes, including derivatives of this compound, are instrumental in ABPP, particularly for targeting cysteine-containing enzymes. nih.gov The iodoacetamide group acts as a warhead that covalently modifies the catalytically active cysteine residues in a manner that is dependent on their functional state.

In a typical ABPP workflow, a proteome is treated with an iodoacetamide-alkyne probe. nih.gov This initial labeling step is followed by the attachment of a reporter tag, such as biotin (B1667282) or a fluorescent dye, via a "click chemistry" reaction with the alkyne handle. nih.gov This allows for the enrichment and identification of the labeled proteins. Competitive ABPP experiments, where the proteome is pre-treated with a potential inhibitor before probe labeling, enable the assessment of inhibitor potency and selectivity across the proteome. chemrxiv.org

Quantitative Cysteine Reactivity Profiling in Complex Proteomes

A significant application of this compound and related probes is in the quantitative profiling of cysteine reactivity across entire proteomes. nih.gov This approach, often termed isoTOP-ABPP (isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling), provides insights into the functional status of cysteine residues, which can be indicative of their role in catalysis, regulation, or post-translational modifications. nih.gov

In this method, two different proteome samples are labeled with isotopically light and heavy versions of an iodoacetamide-alkyne probe. nih.gov After labeling, the samples are combined, and the labeled proteins are conjugated to an isotopically coded cleavable linker via click chemistry. nih.govrockefeller.edu Subsequent enzymatic digestion and mass spectrometry analysis allow for the relative quantification of cysteine reactivity between the two samples based on the ratio of the heavy and light isotopic signals. nih.govrockefeller.edu This technique has been successfully used to identify thousands of cysteine residues and quantify changes in their reactivity in response to various stimuli or inhibitors. nih.gov

Crosslinking Methodologies in Protein Structural and Interaction Studies

Mass Spectrometry-Based Crosslinking (XL-MS) with this compound Derivatives

Crosslinking mass spectrometry (XL-MS) is a powerful technique for elucidating protein structure and mapping protein-protein interactions. This compound can be derivatized to create heterobifunctional crosslinkers. For example, the terminal amine can be reacted with an NHS-ester-containing photoreactive group, resulting in a crosslinker that can first be attached to cysteine residues via the iodoacetamide and then, upon photoactivation, form a covalent bond with nearby amino acids.

The PEG5 linker provides a defined spacer arm length, which acts as a molecular ruler to provide distance constraints between the crosslinked residues. After crosslinking, the proteins are digested, and the resulting crosslinked peptides are identified by mass spectrometry. This information is then used to build low-resolution models of protein complexes and to map interaction interfaces. escholarship.org

Investigating Protein-Protein Interactions and Conformational Changes

The application of crosslinkers derived from this compound allows for the detailed investigation of protein-protein interactions and conformational changes. unige.ch By capturing transient or weak interactions through covalent bond formation, these crosslinkers can stabilize protein complexes for subsequent analysis. thermofisher.com The defined length of the PEG5 spacer is critical for interpreting the crosslinking data, as successful crosslinking indicates that the reactive groups on the two amino acids are within a certain distance of each other. thermofisher.com This approach can provide valuable insights into the architecture of multi-protein complexes and can reveal dynamic changes in protein conformation upon ligand binding or post-translational modification.

Integration with Click Chemistry Reagents for Advanced Bioconjugates

The terminal amine of this compound can be modified to incorporate a bioorthogonal handle, such as an azide (B81097) or an alkyne, making it a versatile building block for advanced bioconjugates through click chemistry. medchemexpress.commedchemexpress.com For example, reacting the amine with an NHS-ester-alkyne will yield Iodoacetamide-PEG5-alkyne. This molecule can then be conjugated to any azide-containing molecule, such as a fluorescent dye, a biotin tag, or another protein, using copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC). medchemexpress.commedchemexpress.commedchemexpress.com

This modular approach allows for the facile creation of a wide array of customized probes and bioconjugates. For instance, an Iodoacetamide-PEG5-azide derivative can be used to label cysteine residues on a protein, and then a fluorescent alkyne can be "clicked" on to visualize the protein. medchemexpress.com This strategy offers high specificity and efficiency, making it a powerful tool in chemical biology and proteomics research. nih.gov

Synthesis of Azide- and Alkyne-Functionalized Iodoacetamide-PEG Constructs

The development of heterobifunctional crosslinkers has become a cornerstone in the field of chemical biology and bioconjugation. Among these, constructs combining an iodoacetamide group with a bioorthogonal handle like an azide or an alkyne on a polyethylene glycol (PEG) spacer are particularly valuable. The iodoacetamide moiety allows for the specific covalent modification of thiol groups, primarily found in cysteine residues of proteins. royalsocietypublishing.orgnih.gov Simultaneously, the azide or alkyne group enables subsequent conjugation to a second molecule of interest via highly specific and efficient "click chemistry" reactions. polysciences.compolysciences.com

The synthesis of these constructs, such as those derived from a precursor like this compound, involves multi-step chemical processes. A common synthetic strategy begins with a bifunctional PEG linker containing an amine at one terminus and a hydroxyl group at the other, often with the amine protected (e.g., as a Boc-carbamate).

Synthesis of Azide-Functionalized Constructs:

To generate an azide-functionalized linker, the terminal hydroxyl group of the PEG chain is typically converted into a better leaving group, such as a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively. Subsequent reaction with an azide salt, such as sodium azide (NaN₃), in a suitable solvent like ethanol (B145695) or DMF, leads to a nucleophilic substitution (Sₙ2) reaction, replacing the leaving group with the azide moiety. mdpi.com Following the introduction of the azide, the protecting group on the amine terminus is removed. The now-free amine is then acylated using an activated form of iodoacetic acid, such as iodoacetic anhydride (B1165640) or N-hydroxysuccinimide (NHS) ester of iodoacetic acid, to yield the final Iodoacetamide-PEG-Azide product.

A representative synthetic pathway is outlined below:

Activation of Hydroxyl Group: A protected amino-PEG-alcohol is reacted with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form an amino-PEG-mesylate.

Azide Introduction: The PEG-mesylate is treated with sodium azide to displace the mesylate group and form the corresponding PEG-azide. mdpi.com

Deprotection and Acylation: The terminal amine is deprotected and subsequently reacted with an iodoacetylating agent to form the stable amide bond of the iodoacetamide group.

Synthesis of Alkyne-Functionalized Constructs:

The synthesis of alkyne-functionalized linkers follows a similar logic. Starting with a protected amino-PEG-alcohol, the terminal hydroxyl group can be reacted with an alkyne-containing molecule. For instance, an esterification reaction with an alkyne-bearing carboxylic acid like 4-pentynoic acid in the presence of a coupling agent (e.g., DCC/DMAP) can introduce the terminal alkyne. acs.org Alternatively, the hydroxyl group can be deprotonated with a strong base and reacted with an alkyne halide, such as propargyl bromide. After the alkyne group is installed, the amine is deprotected and acylated with an activated iodoacetic acid derivative to yield the final Iodoacetamide-PEG-Alkyne construct. chemscene.com

These synthetic strategies provide access to a range of Iodoacetamide-PEG linkers with varying PEG lengths, enabling precise control over the distance between the conjugated biomolecule and the secondary label.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Iodoacetamide-PEG-Azide and Iodoacetamide-PEG-Alkyne constructs are specifically designed to participate in azide-alkyne cycloaddition reactions, a cornerstone of click chemistry. nih.gov These reactions are characterized by their high efficiency, specificity, and biocompatibility, proceeding under mild conditions with minimal byproducts. acs.orgnih.gov There are two primary variants of this reaction: the copper-catalyzed version (CuAAC) and the copper-free, strain-promoted version (SPAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

The CuAAC reaction is a highly efficient method for covalently linking a molecule containing an azide with another bearing a terminal alkyne. nih.gov The reaction is catalyzed by a copper(I) species, which is often generated in situ by the reduction of copper(II) sulfate (B86663) (CuSO₄) with a reducing agent like sodium ascorbate (B8700270) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). nih.gov The reaction results in the formation of a chemically stable 1,4-disubstituted 1,2,3-triazole ring, which acts as a robust linker between the two molecules. nih.gov

When using a reagent like Iodoacetamide-PEG-Azide, the first step involves conjugating the iodoacetamide end to a cysteine-containing protein. After purification, the azide-functionalized protein can be reacted with a molecule containing a terminal alkyne (e.g., a fluorescent dye, a biotin tag, or a drug molecule) in the presence of the copper(I) catalyst to form the final conjugate. medchemexpress.comchemondis.combioscience.co.uk It is crucial to cap any unreacted free thiols with reagents like iodoacetamide before the CuAAC step to prevent potential side reactions with the alkyne probe under certain conditions. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):

A significant advancement in click chemistry for biological applications was the development of SPAAC, which eliminates the need for the potentially cytotoxic copper catalyst. nih.gov SPAAC utilizes a strained cyclooctyne (B158145) derivative, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), in place of a terminal alkyne. medchemexpress.commedchemexpress.com The ring strain of the cyclooctyne provides the activation energy necessary to react spontaneously with an azide, forming a stable triazole linkage without any catalyst. nih.gov

The workflow is similar to CuAAC: an Iodoacetamide-PEG-Azide is first attached to a protein. The resulting azide-labeled protein is then simply mixed with a DBCO- or BCN-functionalized molecule to initiate the conjugation. nih.gov The absence of a copper catalyst makes SPAAC particularly well-suited for applications in living cells and complex biological systems where copper toxicity is a concern. nih.gov The reaction rates for SPAAC are generally fast, although they can vary depending on the specific strained alkyne used. nih.gov

The choice between CuAAC and SPAAC depends on the specific application, considering factors like the tolerance of the biological system to copper, the desired reaction kinetics, and the synthetic accessibility of the required alkyne or cyclooctyne reagents. nih.gov

Interactive Data Tables

Table 1: Comparison of CuAAC and SPAAC for Bioconjugation

| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Reaction Type | Copper(I)-catalyzed [3+2] cycloaddition. nih.gov | Catalyst-free [3+2] cycloaddition. nih.gov |

| Reactants | Azide + Terminal Alkyne . nih.gov | Azide + Strained Cyclooctyne (e.g., DBCO, BCN). medchemexpress.commedchemexpress.com |

| Catalyst Required | Yes, Copper(I) source (e.g., CuSO₄ + Ascorbate). nih.gov | No. nih.gov |

| Key Advantage | Very high reaction rates and yields. | Biocompatible for live-cell labeling due to absence of copper. nih.gov |

| Consideration | Potential cytotoxicity of copper catalyst. nih.gov | Strained alkyne reagents can be more complex and costly to synthesize. nih.govnih.gov |

| Typical Application | In vitro protein labeling, surface functionalization, synthesis of PROTACs. polysciences.comchemondis.com | Live-cell imaging, in vivo conjugation, modifying copper-sensitive systems. nih.gov |

Table 2: Examples of Iodoacetamide-PEG Click Chemistry Reagents

| Compound Name | Functional Groups | PEG Length (n) | Application Note |

| Iodoacetamide-PEG3-Azide | Iodoacetamide, Azide | 3 | A PEG-based PROTAC linker used in click chemistry. medchemexpress.comchemondis.com |

| Iodoacetamide-PEG5-Azide | Iodoacetamide, Azide | 5 | Heterobifunctional linker for bioconjugation via thiol and azide groups. medchemexpress.com |

| Iodoacetamide Alkyne-C3 | Iodoacetamide, Alkyne | N/A (C3 linker) | Thiol-reactive probe for click chemistry modification. |

| Iodoacetamide-PEG-Alkyne | Iodoacetamide, Alkyne | Variable | Bifunctional PEG derivative for thiol-specific conjugation and click reactions. polysciences.com |

Role in Mechanistic Biology and Target Identification Research

Elucidating Small Molecule–Protein Interactions in Chemical Proteomics

Chemical proteomics aims to unravel the complex network of interactions between small molecules and proteins within a biological system. rockefeller.edu Iodoacetamide-PEG5-NH2 plays a crucial role in this field by enabling the covalent labeling of specific amino acid residues on proteins. The iodoacetamide (B48618) moiety is an alkylating agent that readily reacts with the thiol group of cysteine residues, forming a stable thioether bond. wikipedia.orginterchim.fr This covalent attachment allows for the "tagging" of proteins that interact with a small molecule of interest.

The PEG5 spacer provides several advantages in this context. Its hydrophilic nature enhances the water solubility of the probe and the resulting protein conjugate. vulcanchem.com The length of the PEG spacer can also be critical for ensuring that the reactive group can access its target site on a protein without significant steric hindrance. ethernet.edu.et

The terminal amine group (NH2) serves as a versatile handle for downstream applications. thermofisher.com It can be used to attach reporter molecules, such as biotin (B1667282) for affinity purification or fluorescent dyes for imaging, enabling the detection and identification of the labeled proteins. medchemexpress.commedchemexpress.com This approach, often part of a broader strategy known as Activity-Based Protein Profiling (ABPP), allows researchers to map the protein interaction landscape of a given small molecule. rockefeller.edu

Investigating Covalent Ligand Binding Events and Reactivity Profiles

The study of covalent ligand binding is essential for understanding the mechanism of action of many drugs and chemical probes. This compound is instrumental in these investigations due to the specific and irreversible nature of the iodoacetamide-cysteine reaction. wikipedia.org By incorporating this reactive group into a molecule of interest, researchers can create covalent probes to study the binding event in detail.

The reactivity of the iodoacetamide group is a key parameter. While highly reactive towards cysteines, its reactivity can be compared to other electrophilic "warheads" to understand the selectivity and reactivity profiles of different covalent inhibitors. rockefeller.edu For example, studies have compared the reactivity of iodoacetamide to less reactive electrophiles like chloronitrobenzene to fine-tune the design of targeted covalent probes. rockefeller.edu

The PEG5 linker in this compound also influences the binding event by providing optimal spacing and flexibility for the reactive group to engage its target cysteine residue within the protein's binding pocket. unige.ch This allows for the investigation of not just whether a covalent bond forms, but also the kinetics and structural requirements of that interaction.

Applications in Target Deconvolution and Target Engagement Studies

A significant challenge in drug discovery is identifying the specific protein target(s) of a bioactive small molecule, a process known as target deconvolution. rockefeller.edu this compound facilitates this process by enabling the creation of chemical probes that can be used to "pull down" their protein targets from complex biological mixtures like cell lysates.

In a typical target deconvolution workflow, a small molecule of interest is functionalized with this compound. This probe is then incubated with the biological sample, allowing it to covalently bind to its target protein(s). The terminal amine group is then utilized to attach a biotin tag. Subsequently, the biotinylated protein-probe complexes can be captured using streptavidin-coated beads, separating them from the rest of the proteome. The captured proteins can then be identified using mass spectrometry. medchemexpress.com

Similarly, this compound is used in target engagement studies, which aim to confirm that a drug or probe is binding to its intended target within a cellular context. rockefeller.edu By competing a covalent probe functionalized with this compound against an unlabeled drug, researchers can quantify the extent to which the drug occupies the target's binding site.

| Application | Role of this compound | Key Outcome |

| Target Deconvolution | Forms the core of a chemical probe to covalently label and enrich protein targets. | Identification of the specific protein(s) a small molecule interacts with. rockefeller.edu |

| Target Engagement | Used in competitive binding assays to measure the occupancy of a target's binding site by a drug. | Confirmation and quantification of drug-target interaction in a cellular environment. rockefeller.edu |

Probing Endogenous and Exogenous Ligand-Receptor Interactions in Cellular Systems

Understanding how both naturally occurring (endogenous) and externally introduced (exogenous) ligands interact with their receptors is fundamental to cell biology and pharmacology. rockefeller.edu this compound can be used to design probes that mimic either endogenous or exogenous ligands, allowing for the study of these interactions in living cells.

By attaching a known ligand to this compound, a probe can be created that covalently captures the ligand's receptor. The PEG5 linker helps to maintain the ligand's binding affinity by providing sufficient distance from the reactive iodoacetamide group, preventing steric clash with the receptor. ethernet.edu.et The terminal amine allows for the subsequent attachment of a reporter tag for visualization or enrichment.

This strategy has been employed to study a variety of ligand-receptor interactions, including those involving nuclear receptors and other protein classes that have proven difficult to study with traditional methods. rockefeller.edu The ability to covalently label the receptor provides a stable complex that can withstand the stringent conditions of biochemical analysis, providing a clear snapshot of the interaction as it occurs within the complex cellular milieu.

Future Directions and Emerging Research Avenues

Expansion of Iodoacetamide-PEG5-NH2 Scaffolds for Novel Chemical Biology Tools

The fundamental structure of this compound provides a robust platform for the development of a new generation of chemical biology tools. The iodoacetamide (B48618) moiety allows for selective conjugation to cysteine residues, which can be naturally occurring or genetically engineered into a protein of interest. europeanpharmaceuticalreview.com The terminal amine then serves as a versatile handle for the attachment of various functional molecules.

Future research is focused on expanding the diversity of these functional molecules to create novel probes for a wide range of applications. For instance, the amine can be functionalized with:

Fluorophores: For advanced imaging and tracking of proteins within living cells.

Biotin (B1667282): For affinity purification and enrichment of target proteins and their interaction partners.

Cross-linking agents: To capture and identify protein-protein interactions.

Bio-orthogonal handles: Such as azides or alkynes, enabling further specific chemical modifications through click chemistry.

These expanded scaffolds will facilitate a deeper understanding of protein function, localization, and interaction networks within complex biological systems.

Advanced Strategies for Enhanced Site-Specificity in Bioconjugation Reactions

While iodoacetamide provides a degree of specificity for cysteine residues, achieving absolute site-specificity in proteins with multiple cysteines remains a challenge. Future research is actively exploring advanced strategies to enhance the precision of bioconjugation reactions involving iodoacetamide-PEG linkers.

One promising approach involves the use of ligand-directed chemistry . whiterose.ac.uk In this strategy, a ligand that specifically binds to the protein of interest is attached to the this compound linker. This localizes the reactive iodoacetamide group in close proximity to a specific cysteine residue, thereby increasing the rate and selectivity of the conjugation reaction at that particular site.

Another area of development is the optimization of reaction conditions . Factors such as pH, temperature, and the presence of additives can influence the reactivity of different cysteine residues. acs.org By carefully tuning these parameters, it may be possible to preferentially label a desired cysteine. For example, the pKa of a cysteine's thiol group, which influences its nucleophilicity, can vary depending on its local microenvironment within the protein. whiterose.ac.uk This difference in pKa can be exploited to achieve selective labeling by controlling the pH of the reaction. acs.org

Furthermore, the development of alternative thiol-reactive groups with different reactivity profiles is an ongoing area of research. While iodoacetamides are effective, other electrophiles like maleimides and vinyl sulfones are also used. europeanpharmaceuticalreview.com Comparing and understanding the subtle differences in their reactivity can lead to more controlled and specific bioconjugation. europeanpharmaceuticalreview.com

Computational Modeling and Rational Design for Optimized PROTAC Linker Properties

Proteolysis-targeting chimeras (PROTACs) are an emerging class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. researchgate.net A PROTAC consists of two ligands—one that binds to the target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. The properties of this linker, including its length, flexibility, and chemical composition, are critical for the formation of a stable and productive ternary complex (target protein-PROTAC-E3 ligase) and subsequent protein degradation. researchgate.net

This compound and similar PEG-containing linkers are attractive candidates for PROTAC design due to their hydrophilicity and tunable length. rockefeller.edu The iodoacetamide can be used to attach the linker to a cysteine residue on a target-binding warhead, while the amine can be used to connect to the E3 ligase ligand.

Future research will heavily rely on computational modeling and rational design to optimize the properties of these linkers. researchgate.net Molecular dynamics simulations and other computational techniques can be used to:

Predict the conformation and dynamics of the PROTAC linker.

Model the formation of the ternary complex.

Identify key interactions between the linker and the proteins.

Guide the design of new linkers with improved properties for enhanced degradation efficiency and selectivity.

By integrating computational approaches with experimental validation, researchers can accelerate the development of more effective PROTAC-based therapeutics.

Integration with Multi-Omics Approaches for Comprehensive Biological Insights

The application of this compound and its derivatives is not limited to the study of individual proteins. In the future, these chemical tools will be increasingly integrated with multi-omics approaches , such as proteomics and metabolomics, to gain a more comprehensive understanding of biological systems.

For example, Iodoacetamide-PEG5-alkyne, a derivative of this compound, can be used for activity-based protein profiling (ABPP) . In this approach, the iodoacetamide group reacts with reactive cysteine residues in the proteome. The alkyne handle then allows for the attachment of a reporter tag (e.g., biotin) via click chemistry, enabling the enrichment and identification of these proteins by mass spectrometry. This can reveal changes in enzyme activity across the proteome in response to different stimuli or in disease states.

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing Iodoacetamide-PEG5-NH2 with high purity, and how are they validated experimentally?

- Methodology : Synthesis requires precise control of reaction stoichiometry (e.g., iodoacetamide:PEG5-NH2 molar ratio), temperature (typically 0–4°C to minimize side reactions), and reaction time (monitored via TLC or HPLC). Validate purity using reversed-phase HPLC (≥95% purity threshold) and characterize via -NMR to confirm PEG spacer integrity and iodoacetamide conjugation .

- Key Data :

| Parameter | Optimal Range | Validation Method |

|---|---|---|

| Molar Ratio | 1:1.05 (iodoacetamide:PEG5-NH2) | -NMR integration |

| Temperature | 0–4°C | Thermal stability assay |

| Reaction Time | 12–24 hrs | HPLC kinetic profiling |

Q. How can researchers confirm the selective reactivity of this compound with cysteine residues in protein modification studies?

- Methodology : Perform controlled alkylation assays using model peptides (e.g., glutathione or cysteine-rich proteins). Quantify unreacted thiols via Ellman’s assay (DTNB reagent) and confirm specificity via LC-MS/MS to identify modified residues. Include negative controls (e.g., cysteine-free proteins) to rule out non-specific binding .

Q. What are the recommended storage conditions to preserve this compound reactivity?

- Methodology : Store lyophilized powder at –20°C under argon to prevent hydrolysis. For aqueous solutions, use pH 7.4 buffer (e.g., PBS) with 1 mM EDTA to chelate metal ions, which accelerate degradation. Monitor stability via UV-Vis (absorbance at 280 nm for PEG) and periodic functional assays .

Advanced Research Questions

Q. How should experimental designs account for batch-to-batch variability in this compound synthesis?

- Methodology : Implement orthogonal characterization techniques:

- Batch 1 : -NMR (PEG spacer integrity), MALDI-TOF (molecular weight confirmation).

- Batch 2 : FT-IR (amide bond verification), ICP-MS (iodine content quantification).

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound-based conjugates?

- Methodology :

- Step 1 : Replicate in vitro conditions (pH, temperature, reducing agents) in simulated physiological buffers.

- Step 2 : Perform pharmacokinetic studies (e.g., plasma half-life via LC-MS) to assess conjugate stability.

- Step 3 : Use knockout models (e.g., cysteine-deficient mutants) to isolate target engagement vs. off-target effects.

Q. What computational tools are suitable for modeling the steric effects of PEG5 spacers in this compound-drug conjugates?

- Methodology :

- Molecular Dynamics (MD) : Simulate PEG5 conformational flexibility in aqueous environments (AMBER or GROMACS).

- Docking Studies : Use AutoDock Vina to predict binding accessibility of the iodoacetamide group to target cysteine residues.

Data Contradiction and Optimization Strategies

Q. How to address discrepancies in reported IC values for this compound inhibitors across studies?

- Root Cause Analysis :

| Factor | Impact | Mitigation |

|---|---|---|

| Redox Buffers (e.g., DTT) | False-low IC due to thiol competition | Use inert buffers (e.g., HEPES) |

| Protein Concentration | Alters effective inhibitor:protein ratio | Normalize to fixed protein levels |

| Assay Duration | Overlong incubation depletes active compound | Optimize time-course experiments |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.